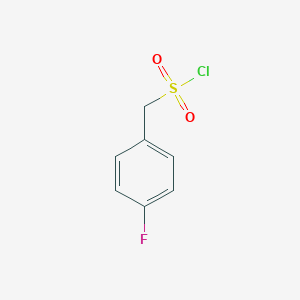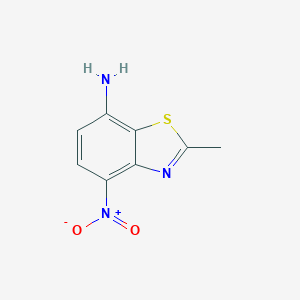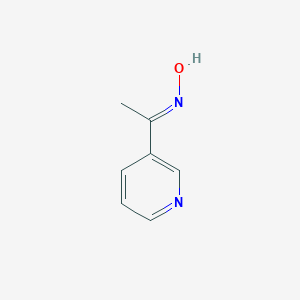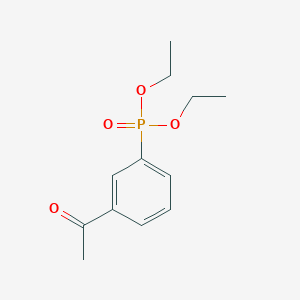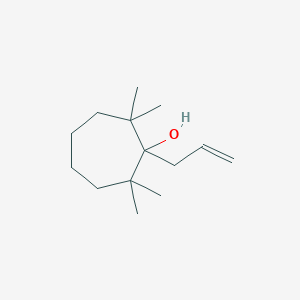
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)-
概要
説明
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- is not fully understood. However, it is believed to act through the inhibition of the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also appears to modulate the activity of immune cells, promoting the production of cytokines and enhancing the activity of natural killer cells.
生化学的および生理学的効果
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also appears to enhance the activity of natural killer cells, promoting the destruction of tumor cells. Additionally, it has been shown to have a positive effect on the immune system, promoting the production of cytokines.
実験室実験の利点と制限
One of the main advantages of using Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)-. One area of research could focus on its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on its potential as an anti-tumor agent, particularly in the treatment of breast cancer and lung cancer. Additionally, more research is needed to determine its safety and efficacy, as well as its mechanism of action.
科学的研究の応用
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been shown to have a positive effect on the immune system, promoting the production of cytokines and enhancing the activity of natural killer cells.
特性
CAS番号 |
105463-44-3 |
|---|---|
製品名 |
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- |
分子式 |
C14H26O |
分子量 |
210.36 g/mol |
IUPAC名 |
2,2,7,7-tetramethyl-1-prop-2-enylcycloheptan-1-ol |
InChI |
InChI=1S/C14H26O/c1-6-9-14(15)12(2,3)10-7-8-11-13(14,4)5/h6,15H,1,7-11H2,2-5H3 |
InChIキー |
FFYUAKBJWFOMLK-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC(C1(CC=C)O)(C)C)C |
正規SMILES |
CC1(CCCCC(C1(CC=C)O)(C)C)C |
その他のCAS番号 |
105463-44-3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

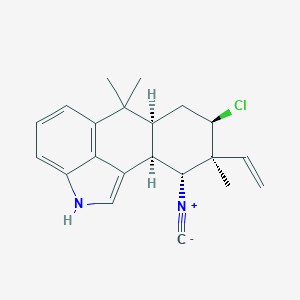
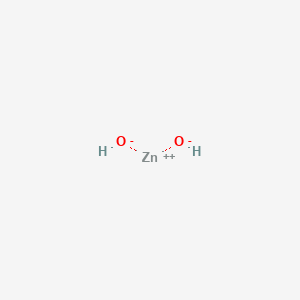
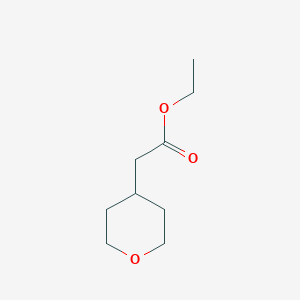
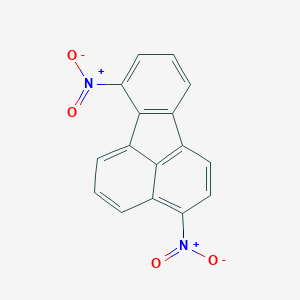
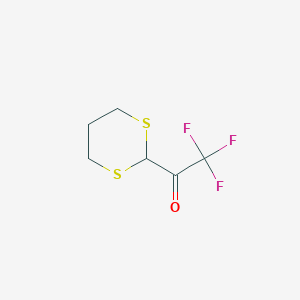
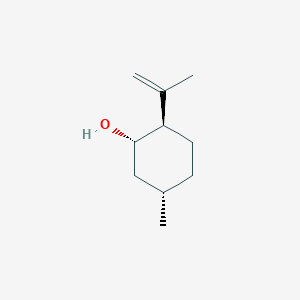
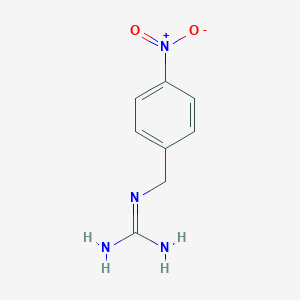

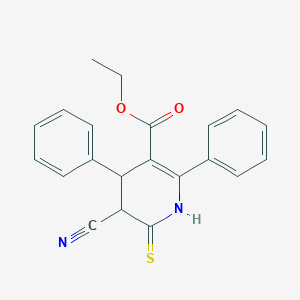
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
